Fto-IN-10

Enzymology Drug Discovery Biochemical Assay

FTO-IN-10 uniquely targets the FTO structural domain II binding pocket, distinct from substrate-site inhibitors like FB23. This compound concurrently induces DNA damage and autophagic cell death in A549 lung cancer cells—a phenotype not uniformly observed across in-class compounds—and demonstrates robust antiproliferative activity in NB4 AML cells (IC50=1.5 μM). Its moderate biochemical potency (4.5 μM) enables graded dose-response studies of partial vs. complete FTO inhibition.

Molecular Formula C22H20N4O3
Molecular Weight 388.4 g/mol
Cat. No. B12370325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFto-IN-10
Molecular FormulaC22H20N4O3
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C4=CC=CC=N4
InChIInChI=1S/C22H20N4O3/c1-25(2)10-11-26-21(28)16-7-5-6-14-12-15(13-17(19(14)16)22(26)29)24-20(27)18-8-3-4-9-23-18/h3-9,12-13H,10-11H2,1-2H3,(H,24,27)
InChIKeyKNCBJZSKAIQFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fto-IN-10: A Moderate-Potency FTO Inhibitor Targeting the Domain II Binding Pocket


Fto-IN-10 (also known as compound 7) is a small molecule inhibitor of the human demethylase Fat Mass and Obesity-associated protein (FTO) . Its primary biochemical activity is the inhibition of FTO with a reported IC50 of 4.5 μM . Distinct from many other FTO inhibitors, it is reported to enter the FTO structural domain II binding pocket through hydrophobic and hydrogen bonding interactions .

Why FTO Inhibitor Selection Requires More Than IC50: The Case of Fto-IN-10


The FTO inhibitor class is highly heterogeneous in terms of potency, binding mechanism, and selectivity profile. Published IC50 values for different inhibitors range over three orders of magnitude, from low nanomolar to high micromolar [1]. Simply selecting an alternative FTO inhibitor based on a more potent IC50 value does not guarantee equivalent or superior biological effects, as the binding mode—whether at the catalytic site (e.g., rhein, meclofenamic acid) or an alternate domain (e.g., Fto-IN-10)—can dictate distinct downstream consequences, including differential effects on DNA damage and autophagic cell death . Direct substitution without accounting for these mechanistic nuances can lead to irreproducible or misleading experimental outcomes.

Quantitative Evidence for Fto-IN-10: A Comparator-Based Assessment


Enzymatic Potency: Fto-IN-10 Exhibits Moderate IC50 Relative to Other FTO Inhibitors

In a cell-free biochemical assay measuring FTO demethylase activity, Fto-IN-10 has an IC50 of 4.5 μM . This potency is intermediate when compared to other established FTO inhibitors. For example, the optimized inhibitor FB23-2 is more potent with an IC50 of 2.6 μM , while the natural product rhein is less potent, with reported IC50 values up to 21 μM . This places Fto-IN-10 in a distinct potency tier, which may be advantageous for applications where a more moderate level of FTO inhibition is desired.

Enzymology Drug Discovery Biochemical Assay

Distinct Binding Mode: Fto-IN-10 Targets the FTO Structural Domain II Pocket

Fto-IN-10 is reported to enter the structural domain II binding pocket of FTO . This contrasts with many other inhibitors like rhein and meclofenamic acid, which are competitive inhibitors that bind to the enzyme's catalytic site where the m6A substrate is processed . While quantitative data on the binding affinity (Kd) for Fto-IN-10 at this site is not available, its engagement of a non-catalytic domain suggests a distinct mechanism of inhibition, potentially offering a different selectivity and functional profile compared to active-site competitors [1].

Structural Biology Mechanism of Action Allostery

Cellular Consequence: Induction of DNA Damage and Autophagy in A549 Lung Cancer Cells

Treatment with Fto-IN-10 has been shown to induce DNA damage and promote autophagic cell death in the human A549 non-small cell lung cancer cell line . While the data is qualitative, this functional outcome is a critical differentiator. Many other FTO inhibitors, such as FB23-2, are primarily characterized for their effects on proliferation and differentiation in leukemia models . The specific induction of autophagy in A549 cells by Fto-IN-10 suggests a context-dependent functional effect that may not be shared by all FTO inhibitors and requires further quantitative validation .

Cancer Biology Autophagy DNA Damage Response

Evidence-Backed Application Scenarios for Fto-IN-10 Procurement


Investigating FTO Function via Moderate Target Engagement

Researchers seeking to inhibit FTO activity without the near-complete ablation caused by highly potent inhibitors (e.g., FB23 with an IC50 of 60 nM) may select Fto-IN-10 (IC50 4.5 μM) for a more graded dose-response analysis. This moderate potency, as established in Section 3 , is advantageous for studying the nuanced cellular roles of FTO where partial inhibition might better mimic physiological or pathological states.

Probing Non-Catalytic Domain II of FTO for Allosteric Modulation Studies

Fto-IN-10 is a tool compound for exploring the biological function of FTO's structural domain II binding pocket, a site distinct from the catalytic center . This scenario is relevant for research groups aiming to understand allosteric regulation of FTO or to develop assays for identifying other molecules that bind this specific domain. This application is directly supported by the compound's unique reported binding mode.

Studying Autophagy and DNA Damage Pathways in A549 Lung Cancer Models

Given its reported ability to induce DNA damage and autophagic cell death in A549 cells , Fto-IN-10 is a specific chemical probe for investigating the mechanistic link between FTO inhibition and autophagy in non-small cell lung cancer. This application is particularly relevant when comparing FTO's role across different cancer types, as the effect may contrast with the anti-proliferative phenotype observed with other FTO inhibitors in leukemia models .

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